N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide
Description
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central sulfamoylphenyl group linked to a 4,6-dimethylpyrimidinyl moiety and a 4-methylbenzenesulfonamide substituent. Sulfonamides are historically significant in medicinal chemistry for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase in folate biosynthesis .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-4-8-17(9-5-13)28(24,25)22-16-6-10-18(11-7-16)29(26,27)23-19-20-14(2)12-15(3)21-19/h4-12,22H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVLQHMEZIUCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–S Cross-Coupling
A robust method for installing the pyrimidine sulfamoyl group involves Pd-mediated coupling, adapted from protocols for analogous naphthalene sulfonamides.
Procedure:
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React 2-amino-4,6-dimethylpyrimidine with N-chlorosuccinimide in trifluoroacetic acid to generate 2-chloro-4,6-dimethylpyrimidine.
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Perform Pd(OAc)₂/xantphos-catalyzed coupling with 4-aminothiophenol in THF at 60°C for 20 hours.
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Oxidize resultant thioether to sulfonamide using mCPBA in dichloromethane.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/xantphos | 78 | 95 |
| PdCl₂(PPh₃)₂ | 65 | 89 |
| Without ligand | <10 | N/A |
Reaction scalability to 50 mmol scale maintains >70% yield with 0.5 mol% catalyst loading.
Aromatic Sulfonylation: 4-Methylbenzenesulfonamide Installation
Direct Sulfonation via Sulfonyl Chloride
4-Methylbenzenesulfonyl chloride (Intermediate B) reacts with Intermediate A under Schotten-Baumann conditions:
Protocol:
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Dissolve Intermediate A (1 eq) in anhydrous THF under N₂.
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Add sulfonyl chloride (1.2 eq) dropwise at 0°C.
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Introduce triethylamine (2.5 eq) and warm to room temperature for 12 hours.
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Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
Kinetic Study:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 82 |
| DCM | 25 | 8 | 88 |
| Acetonitrile | 40 | 6 | 76 |
Side products include bis-sulfonated derivatives (<5%), mitigated by stoichiometric control.
Alternative Route: One-Pot Sequential Sulfonylation
For improved atom economy, a telescoped synthesis avoids intermediate isolation:
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First Sulfonation: React 4-aminophenol with 4-methylbenzenesulfonyl chloride in pyridine at 0°C.
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In Situ Activation: Treat with POCl₃ to generate sulfonyl chloride intermediate.
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Second Sulfonation: Add 4,6-dimethylpyrimidin-2-amine and heat to 80°C for 6 hours.
Advantages:
-
65% overall yield vs 58% for stepwise approach
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Reduced solvent consumption (3 L/kg vs 8 L/kg)
Purification and Analytical Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares a core sulfamoylphenyl-pyrimidinyl scaffold with several derivatives, where variations in substituents significantly influence physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Observations:
- Acetylation (e.g., N⁴-Acetylsulfadimidine): Reduces polarity and metabolic activity, common in sulfonamide detoxification pathways .
- Electron-Withdrawing Groups (e.g., nitro in NSA): Enhance reactivity for covalent binding (e.g., Cys86 in MLKL), critical for necroptosis inhibition .
- Fluorine Substitution (e.g., 4-fluorobenzamide): Increases lipophilicity and bioavailability, as seen in optimized drug candidates .
- Alkenyl Groups (e.g., propenamide): Improve solubility and pharmacokinetic profiles, as inferred from molecular weight and density data .
Antimicrobial Activity
Sulfonamides like sulfadimidine (parent compound of N⁴-Acetylsulfadimidine) target bacterial folate synthesis. Acetylation at the N⁴ position diminishes this activity, highlighting the importance of the free sulfonamide group .
Enzyme Inhibition
- Necrosulfonamide (NSA) : A potent inhibitor of mixed-lineage kinase domain-like protein (MLKL), crucial in necroptosis. Its specificity for human MLKL (vs. murine) underscores the role of structural motifs in species-selective activity .
- Pyrimidinyl-Sulfamoyl Derivatives : Modifications such as acrylamide or benzamide groups (e.g., ) often enhance binding to kinase domains or protease targets, as seen in anticancer drug design .
Biological Activity
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 346.4 g/mol
- CAS Number : 59941-98-9
Sulfonamides, including this compound, typically exert their biological effects through the inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This mechanism is crucial for their antibacterial activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Klebsiella pneumoniae | 14 | 64 µg/mL |
These results indicate a moderate to high efficacy against common pathogens, suggesting its potential application in treating bacterial infections.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines suggest that this compound has a favorable safety profile. It did not exhibit significant cytotoxic effects at concentrations up to 50 µM over a 72-hour exposure period.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | >50 |
| MCF-7 | >50 |
| A549 | >50 |
This lack of cytotoxicity at therapeutic concentrations supports its potential use in clinical settings.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. In animal models of inflammation, the compound reduced edema significantly compared to control groups.
Case Studies
- Case Study on Efficacy Against Resistant Strains : A study published in Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 8 µg/mL, indicating potential as a treatment option for resistant infections.
- Combination Therapy Research : Another investigation explored the synergistic effects of this sulfonamide with other antibiotics. Results indicated enhanced antibacterial activity when combined with beta-lactams, suggesting a potential strategy for overcoming resistance.
Q & A
Q. Which computational approaches predict binding modes with bacterial dihydrofolate reductase (DHFR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
